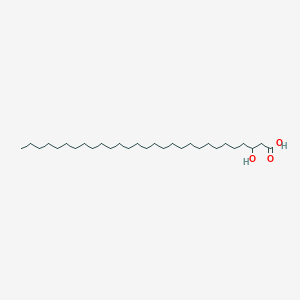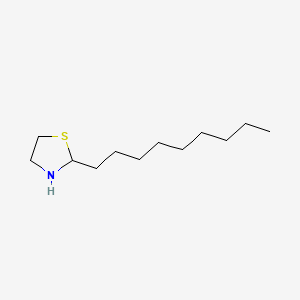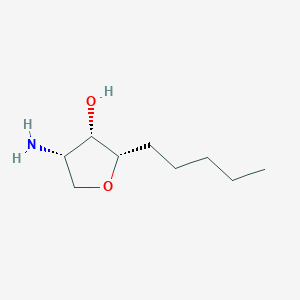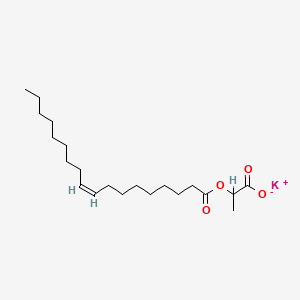
Potassium 1-carboxylatoethyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 1-carboxylatoethyl oleate is a chemical compound with the molecular formula C21H38O4.K. It is a potassium salt of oleic acid, which is a monounsaturated fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 1-carboxylatoethyl oleate can be synthesized through the reaction of oleic acid with potassium hydroxide. The reaction typically occurs in an aqueous phase, where oleic acid is neutralized by potassium hydroxide to form the potassium salt. The reaction conditions often involve heating the mixture to facilitate the reaction and ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the saponification of oleic acid using potassium hydroxide. The process includes the following steps:
Reaction: Oleic acid is reacted with potassium hydroxide in water to form potassium oleate.
Concentration: The resulting solution is concentrated by heating to remove excess water.
Purification: The concentrated solution is purified to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 1-carboxylatoethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products include salts with different cations.
Applications De Recherche Scientifique
Potassium 1-carboxylatoethyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of potassium 1-carboxylatoethyl oleate involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The compound interacts with molecular targets such as cell membranes and proteins, facilitating various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium oleate: Another potassium salt of oleic acid, used in similar applications.
Sodium oleate: A sodium salt of oleic acid, with similar surfactant properties.
Potassium laurate: A potassium salt of lauric acid, used as a surfactant and emulsifier.
Uniqueness
Potassium 1-carboxylatoethyl oleate is unique due to its specific molecular structure, which provides distinct surfactant properties and reactivity. Its ability to form stable emulsions and interact with various molecular targets makes it valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
94313-72-1 |
|---|---|
Formule moléculaire |
C21H37KO4 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
potassium;2-[(Z)-octadec-9-enoyl]oxypropanoate |
InChI |
InChI=1S/C21H38O4.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-; |
Clé InChI |
PWYPOTKOOMYHCQ-GMFCBQQYSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




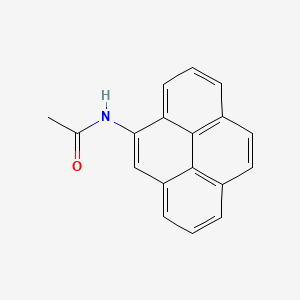
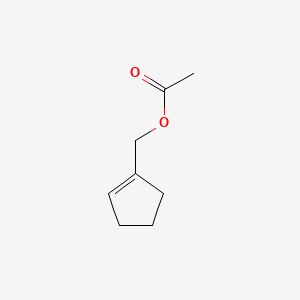
![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)
![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
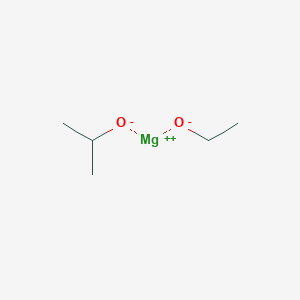
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
